1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[1-(2-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c18-13-3-1-2-4-14(13)21-10-12(9-15(21)22)17(24)20-7-5-11(6-8-20)16(19)23/h1-4,11-12H,5-10H2,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAZBQOFIOLRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts and reagents to ensure the correct formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones under specific conditions.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like Cu(OAc)2 and KI, and reducing agents such as hydrogen gas or metal hydrides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound shares structural similarities with other pyrrolidinone- and piperidine-based derivatives. Key comparisons include:
Key Observations :
- Electron-Withdrawing Substituents : The 2-fluorophenyl group in the target compound enhances metabolic stability compared to 4-chlorophenyl or hydroxyl-substituted analogs, which may undergo faster oxidative degradation .
- Bioisosteric Replacements : Replacement of the piperidine-4-carboxamide with hydrazinecarboxamide (as in 2b) reduces molecular weight (297 vs. ~446 g/mol) but may compromise blood-brain barrier penetration .
2.2.1. Antioxidant Activity
- Target Compound: No direct antioxidant data are available. However, structurally related 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit radical scavenging activity 1.35–1.5× higher than ascorbic acid in DPPH assays, attributed to electron-donating hydroxyl groups .
2.2.2. Antimicrobial Activity
- 1-[(5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)carbonyl]piperidin-4-one (): Demonstrates broad-spectrum activity against Gram-positive bacteria (MIC: 2–4 µg/mL) due to halogen-mediated disruption of microbial membranes .
2.2.3. Enzyme Inhibition
Key Observations :
- Halogenated derivatives generally require multi-step synthesis with moderate yields (60–76%). The target compound’s synthetic pathway likely involves similar coupling reactions, though optimization may be needed to improve yield.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-{[1-(2-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide, and what critical parameters influence yield and purity?
- Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitutions, cyclization, and carboxamide coupling. Key steps involve:
- Condensation of 2-fluorophenyl precursors with pyrrolidinone intermediates under controlled pH and temperature .
- Coupling the pyrrolidin-3-yl carbonyl group to piperidine-4-carboxamide using activating agents like EDCI/HOBt .
- Critical parameters : Solvent choice (e.g., DMF for polar intermediates), reaction temperature (often 0–25°C to avoid side reactions), and stoichiometric control of fluorophenyl precursors .
Q. How can researchers confirm the stereochemical integrity and structural identity of this compound post-synthesis?
- Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to verify substituent positions and carbonyl linkages .
- X-ray crystallography : Resolve stereochemistry, especially for the pyrrolidin-5-one and piperidine rings .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., theoretical CHFNO: 356.13 g/mol) .
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
- Answer : Initial screens include:
- Enzyme inhibition assays : Target kinases or proteases due to the compound’s amide and fluorophenyl motifs .
- Cytotoxicity profiling : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
- Solubility and stability tests : HPLC-based assays in PBS or simulated biological fluids .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity against specific therapeutic targets?
- Answer :
- Molecular docking : Predict binding affinity to targets like COX-2 or EGFR using software (AutoDock, Schrödinger) .
- QSAR studies : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity data from analogs .
- ADMET prediction : Tools like SwissADME assess permeability and metabolic stability .
Q. What strategies resolve contradictions in biological activity data between structurally similar analogs?
- Answer :
- Meta-analysis : Compare datasets from analogs (e.g., 4-fluorophenyl vs. 3-chlorophenyl derivatives) to identify substituent-specific trends .
- Dose-response studies : Clarify whether discrepancies arise from potency differences or assay variability .
- Structural biology : Co-crystallize the compound with targets to validate binding modes .
Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties and target selectivity?
- Answer :
- Electron-withdrawing effects : Fluorine enhances metabolic stability and modulates pKa of adjacent groups .
- Hydrophobic interactions : The aromatic ring improves binding to hydrophobic pockets in enzymes .
- Data : Fluorophenyl analogs show 2–3× higher IC values against serine proteases compared to non-halogenated analogs .
Q. What experimental designs are recommended for optimizing reaction conditions in large-scale synthesis?
- Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading .
- Flow chemistry : Continuous-flow reactors improve reproducibility for steps like diazomethane coupling .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy ensures intermediate stability .
Methodological Resources
- Synthesis Protocols : Refer to for step-by-step procedures.
- Characterization Data : See for NMR, XRD, and HRMS references.
- Biological Assays : Protocols in for enzyme inhibition and cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
